2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide
Description
2-Chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide (CAS: 596807-98-6) is a chloro-substituted propanamide derivative characterized by a cyclohexenylethylamine moiety. Its molecular formula is C₁₁H₁₇ClNO, with a molecular weight of 214.71 g/mol. The compound features a propanamide backbone with a chlorine atom at the α-position and a 2-(cyclohexen-1-yl)ethyl substituent on the nitrogen atom. This structure imparts unique steric and electronic properties, distinguishing it from simpler aromatic or aliphatic analogs.
Properties
IUPAC Name |
2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h5,9H,2-4,6-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAFRIIRMMGDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CCCCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-(cyclohexen-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The cyclohexenyl group can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation Reactions: Formation of ketones or alcohols.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Diversity in Chloro-Propanamide Derivatives
The following table summarizes key structural analogs of 2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide, highlighting substituent variations and molecular properties:
Key Observations :
- Cyclohexenyl vs.
- Aromatic vs. Heterocyclic Substituents : Indole or benzodioxin substituents (e.g., in ) may confer π-π stacking interactions, influencing binding affinity in biological systems.
Physicochemical Properties
Solubility :
- 2-Chloro-N-(4-methylphenyl)propanamide : Exhibits solubility in ethyl acetate, toluene, acetone, and hexane mixtures, with temperature-dependent behavior.
- Cyclohexenyl Derivatives : Expected to have lower aqueous solubility due to hydrophobic cyclohexenyl groups but improved solubility in organic solvents like ethyl acetate.
Thermal Stability :
- Melting points for analogs range widely. For example, DCC (used in amide synthesis) melts at 34–35°C, but direct data for the target compound are lacking.
Biological Activity
2-Chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide is a compound of interest in chemical biology, particularly due to its potential applications in enzyme inhibition and protein binding studies. This article explores the biological activity of this compound, summarizing its mechanisms of action, relevant case studies, and research findings.
The compound is characterized by a chloro group attached to a propanamide backbone, with a cyclohexene substituent. Its structure allows for various chemical reactions, including substitution, oxidation, and reduction. These reactions can lead to the formation of new derivatives that may exhibit distinct biological activities.
The biological activity of 2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The mechanism can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding and subsequent catalytic activity.
- Protein Binding : It exhibits affinity for various proteins, which can alter their function and influence cellular pathways.
Biological Activity Studies
Research has shown that 2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide has significant biological activities:
Table 1: Summary of Biological Activities
Study 1: Enzyme Inhibition
In a study focused on enzyme inhibition, 2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide was tested against various enzymes. The results indicated that the compound effectively inhibited enzyme activity with an IC50 value demonstrating its potency. The specific enzymes targeted were related to metabolic pathways critical in cancer progression.
Study 2: Antitumor Effects
Another significant study evaluated the antitumor properties of the compound on different cancer cell lines. The results showed that it induced apoptosis in A549 lung cancer cells with an IC50 value indicating effective growth inhibition. This suggests potential therapeutic applications in oncology .
Study 3: Anti-inflammatory Properties
Research into the anti-inflammatory properties revealed that the compound could reduce pro-inflammatory cytokine levels in vitro. This finding points towards its potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
